molecular formula C17H19N5O3 B12173315 N-(4-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(4-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B12173315
M. Wt: 341.4 g/mol
InChI Key: XGDKGPIZRMFRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a triazole ring. Key structural attributes include:

  • Propanamide linker: Connects the triazolopyridazine moiety to the 4-hydroxyphenyl group, enabling hydrogen bonding via the amide and phenolic hydroxyl groups.
  • 4-hydroxyphenyl group: May contribute to target binding through hydrogen bonding or π-π interactions.

This compound belongs to a class of heterocyclic derivatives explored for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H19N5O3/c1-11(2)25-17-10-8-15-20-19-14(22(15)21-17)7-9-16(24)18-12-3-5-13(23)6-4-12/h3-6,8,10-11,23H,7,9H2,1-2H3,(H,18,24)

InChI Key

XGDKGPIZRMFRLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)O)C=C1

Origin of Product

United States

Biological Activity

N-(4-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article aims to provide a detailed overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H18N4O3C_{14}H_{18}N_{4}O_{3} and is characterized by the presence of a triazolo-pyridazin moiety linked to a propanamide group. The isopropoxy group enhances its solubility and biological activity, making it a candidate for various pharmacological applications.

1. Antimicrobial Activity

Research indicates that derivatives of triazolo compounds exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

2. Analgesic and Anti-inflammatory Effects

The compound has demonstrated analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory mediators.

3. Antioxidant Activity

Antioxidant assays reveal that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is critical for protecting cells from damage associated with various diseases.

4. Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase. These enzymes play vital roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease.

Case Studies

StudyFindings
Study 1 : Antimicrobial EfficacyTested against E. coli and S. aureus; exhibited significant inhibition at low concentrationsSupports potential use as an antimicrobial agent
Study 2 : Analgesic PropertiesCompared with acetaminophen; showed reduced pain response in animal modelsSuggests efficacy as an analgesic alternative
Study 3 : Antioxidant ActivityDemonstrated high radical scavenging activity in DPPH assayIndicates potential for use in oxidative stress-related conditions

The biological activities of this compound are attributed to its interaction with specific biological targets:

  • Adenosine Receptors : The compound may modulate neurotransmitter release through adenosine receptor interactions.
  • Enzyme Targets : Inhibition of COX enzymes reduces inflammation and pain signaling pathways.
  • Radical Scavenging : The phenolic structure contributes to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly modular. Key analogs and their modifications include:

Table 1: Substituent Variations in Triazolopyridazine Derivatives
Compound ID/Name 6-Substituent Aryl/Amide Group Molecular Formula Mol. Weight (g/mol) Key Properties/Notes
Target Compound Isopropoxy 4-Hydroxyphenyl C17H20N4O3* 340.37* High lipophilicity; H-bond donor sites
G395-0818 () Furan-2-yl methylamino 3-Fluorophenyl C19H17FN6O2 380.38 Enhanced solubility (34 mg available)
Patent Example () Pyrrolo[2,3-e] fusion Cyclopentyl-cyanobenzamide C16H18N6O* 310.35* Rigid fused ring; potential CNS activity
EthylN-benzoyl-(6-chloro...) () Chloro Benzoyl-glycinate C14H13ClN4O3 332.73 Intermediate for further derivatization

*Hypothetical calculations based on structural analysis.

Functional Group Impact

  • 6-Substituents: Isopropoxy (Target): Increases steric hindrance and lipophilicity compared to smaller groups like chloro () or hydrophilic amino substituents. Chloro (): Electron-withdrawing effect may reduce reactivity at the 6-position.
  • Aryl/Amide Groups: 4-Hydroxyphenyl (Target): Offers H-bond donor capacity, unlike 3-fluorophenyl (G395-0818), which relies on halogen bonding. Cyanophenyl (Patent Example): Electron-withdrawing cyano group may enhance binding to hydrophobic enzyme pockets.

Pharmacological Implications

  • Solubility: The furan-methylamino group in G395-0818 may improve aqueous solubility compared to the isopropoxy group in the target compound .
  • Metabolic Stability : Isopropoxy’s bulkiness could reduce cytochrome P450-mediated oxidation relative to smaller substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.